molecular formula C15H22N2O4S B2720526 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide CAS No. 922040-77-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide

Cat. No.: B2720526
CAS No.: 922040-77-5
M. Wt: 326.41
InChI Key: XARYTRFPYNNJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused benzoxazepine core. The molecule comprises a seven-membered 1,5-benzoxazepine ring with three methyl substituents (3,3,5-trimethyl), a ketone group at position 4, and a propane-1-sulfonamide moiety at position 6. This compound’s structural complexity arises from the interplay of steric effects, hydrogen-bonding capabilities (via the sulfonamide and ketone groups), and the puckered conformation of the benzoxazepine ring.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-8-22(19,20)16-11-6-7-12-13(9-11)21-10-15(2,3)14(18)17(12)4/h6-7,9,16H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYTRFPYNNJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazepine ringThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide has been investigated for its potential as a pharmaceutical scaffold. Its structural characteristics allow for the development of novel therapeutic agents targeting various diseases.

Case Study: Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to N-(3,3,5-trimethyl-4-oxo...) have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.5 to 32 µg/mL .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.

Synthetic Routes
The synthesis of N-(3,3,5-trimethyl...) typically involves:

  • Formation of Benzoxazepine Ring : Achieved through cyclization reactions involving ortho-amino phenol derivatives.
  • Introduction of Sulfonamide Group : Accomplished via reactions with sulfonyl chloride derivatives under basic conditions.

Material Science

The unique structure of N-(3,3,5-trimethyl...) makes it a candidate for developing new materials with specific properties. Its sulfonamide group can impart desirable characteristics such as enhanced thermal stability and solubility in various solvents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

The benzoxazepine core distinguishes this compound from related benzodiazepines (e.g., N-acyltetrahydro-1,5-benzodiazepines in ). Key differences include:

  • Ring Composition: Benzoxazepines incorporate one oxygen atom in the seven-membered ring, whereas benzodiazepines feature two nitrogen atoms.
  • Conformational Flexibility : Studies on N-acyltetrahydro-1,5-benzodiazepines reveal a preference for boat (BE) or chair (CE) conformations depending on substituents. For example, N$^5$-benzoyl derivatives adopt boat conformations with exo-oriented substituents . In contrast, benzoxazepines like the target compound likely exhibit distinct puckering due to the oxygen atom’s electronegativity and steric effects from 3,3,5-trimethyl groups. Cremer-Pople puckering coordinates () could quantify these differences, though specific data for benzoxazepines is absent in the provided evidence.

Substituent Effects on Sulfonamide Moieties

The propane-1-sulfonamide group at position 8 contrasts with analogs like 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide (BF22526; CAS 921903-42-6) (). Key comparisons include:

  • Substituent Bulk : BF22526 features a 2,4-dimethylbenzene-sulfonamide, introducing aromatic methyl groups that increase hydrophobicity and steric bulk compared to the propane-1-sulfonamide in the target compound.
  • Bioactivity Implications : Sulfonamide substituents influence binding affinity and metabolic stability. For instance, bulkier aromatic groups (as in BF22526) may enhance target selectivity but reduce solubility, while linear alkyl chains (propane-1-sulfonamide) could improve aqueous solubility and pharmacokinetics .

Conformational and Electronic Properties

  • NMR and X-ray Data : Studies on N-acylbenzodiazepines () demonstrate that substituent orientation (endo vs. exo) and ring puckering significantly affect molecular stability. The target compound’s 3,3,5-trimethyl groups likely enforce a rigidified boat conformation, reducing pseudorotation compared to less-substituted analogs.
  • Semiempirical MO Calculations : Computational models (e.g., AM1, PM3) applied to benzodiazepines predict energy barriers for conformational interconversion (~79.7 kJ/mol for N$^1$,N$^5$-diformyl derivatives) . Similar methodologies could elucidate the target compound’s conformational preferences, though explicit data is lacking.

Comparative Data Table

Property/Compound N-(3,3,5-Trimethyl-4-oxo-...propane-1-sulfonamide 2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-...)benzene-1-sulfonamide (BF22526) N-Acyl-1,5-Benzodiazepines (e.g., Compound 7 in )
Molecular Formula C₁₅H₂₂N₂O₄S C₂₀H₂₄N₂O₄S Varies (e.g., C₁₉H₂₀N₂O₃ for Compound 7)
Core Ring 1,5-Benzoxazepine 1,5-Benzoxazepine 1,5-Benzodiazepine
Key Substituents 3,3,5-Trimethyl, propane-1-sulfonamide 3,3,5-Trimethyl, 2,4-dimethylbenzene-sulfonamide N-acyl (e.g., benzoyl), exo-oriented substituents
Conformation Likely rigid boat (inferred) Not reported Boat (BE) with exo substituents
Synthetic Utility Potential enzyme inhibitor or CNS agent Hydrophobic interactions (e.g., membrane penetration) Model for conformational studies

Research Findings and Implications

  • Structural Rigidity : The 3,3,5-trimethyl groups in the target compound likely restrict ring puckering, favoring a stable boat conformation. This contrasts with N-acylbenzodiazepines, where substituent orientation (exo vs. endo) modulates equilibrium between boat and chair forms .
  • Pharmacological Potential: The propane-1-sulfonamide group may enhance solubility relative to BF22526’s aromatic sulfonamide, making the target compound more suitable for oral administration. However, reduced hydrophobicity might limit blood-brain barrier penetration compared to dimethylbenzene analogs .
  • Unresolved Questions : Experimental data on the target compound’s puckering (via Cremer-Pople parameters) and conformational energy barriers are needed to validate computational predictions .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzoxazepine ring system with a sulfonamide group. Its molecular formula is C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S with a molecular weight of 410.5 g/mol. The presence of the sulfonamide moiety is critical for its biological activity.

PropertyValue
Molecular FormulaC22H30N2O4S
Molecular Weight410.5 g/mol
CAS Number922076-19-5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to exhibit COX (cyclooxygenase) inhibitory activity , which is significant in the context of anti-inflammatory effects. COX enzymes are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain.

Case Studies and Research Findings

  • COX Inhibition : A study demonstrated that compounds with similar structures exhibited varying degrees of COX-2 inhibition. For instance, one analog showed a maximum COX-2 inhibition of 47.1% at 20 µM concentration . This suggests that this compound may also possess similar inhibitory properties.
  • Anti-inflammatory Effects : Research indicates that compounds containing the benzoxazepine structure can modulate inflammatory pathways. These compounds have been explored for their potential therapeutic roles in conditions like arthritis and other inflammatory diseases.
  • Enzyme Interaction Studies : Molecular docking studies have indicated that the compound can effectively bind to COX enzymes and potentially other targets involved in inflammatory responses . This binding affinity is crucial for its pharmacological activity.

Comparative Analysis

When compared to similar compounds within the benzoxazepine class, this compound stands out due to its specific substitution pattern and enhanced solubility properties attributed to the sulfonamide group.

Compound NameCOX Inhibition (%) at 20 µM
N-(3,3,5-trimethyl-4-oxo...propane-1-sulfonamideTBD (to be determined)
4-{(E)-2-[3-(4-methoxyphenyl)...benzene-1-sulfonamide47.1
Celecoxib (reference compound)80.1

Q & A

Q. What are the critical steps for synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide with high purity?

Methodological Answer :

  • Reaction Optimization : Use palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the sulfonamide group. Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: methanol/water) to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm).

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the benzoxazepine core and sulfonamide substituents. Key signals include the oxazepinone carbonyl (δ ~170 ppm in ¹³C NMR) and sulfonamide protons (δ ~7.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₃N₂O₄S: 379.13) .
  • HPLC-PDA : Validate purity using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with UV-Vis detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the 3,3,5-trimethyl or sulfonamide positions. For example, replace methyl groups with halogens or bulky substituents to assess steric/electronic effects .
  • Bioassays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or enzymatic inhibition assays. IC₅₀ values should be compared to the parent compound.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins. Validate with MD simulations (GROMACS) to assess stability .

Q. What strategies mitigate conflicting bioactivity data across different experimental models?

Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers or confounding variables .

Q. How can solid-phase extraction (SPE) protocols be optimized for detecting this compound in environmental matrices?

Methodological Answer :

  • Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) for high recovery (>85%) of sulfonamides. Condition with methanol (2 mL) and water (2 mL) before loading 100 mL of filtered sample .
  • Elution Optimization : Elute with 2 mL methanol:2-propanol (1:1 v/v) to maximize recovery. Evaporate under N₂ and reconstitute in 100 μL methanol for LC-MS/MS analysis .
  • Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in complex matrices like wastewater .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.